tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate
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Overview
Description
tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and an aminopropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate cyclohexyl and aminopropanoyl derivatives. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoyl moiety.
Reduction: Reduction reactions can be performed on the carbamate group to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring or the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products typically yield primary or secondary amines.
- Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amines in multi-step synthesis .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of peptide mimetics and other biologically active compounds .
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
- Studied for its potential therapeutic effects in various disease models .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of novel polymers and coatings .
Mechanism of Action
The mechanism by which tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
N-Boc-ethanolamine: Another carbamate used as a protecting group in organic synthesis.
tert-Butyl N-(2-aminophenyl)carbamate: A related compound with a different aromatic moiety.
Uniqueness:
- The presence of the cyclohexyl ring and the aminopropanoyl moiety in tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate provides unique steric and electronic properties, making it distinct from other carbamates.
- Its specific structure allows for targeted interactions with enzymes and other biological molecules, enhancing its potential applications in research and medicine .
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(16)13(19)18(5)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,20) |
InChI Key |
IZAAUNCPESBDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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